molecular formula C15H20F3NO2S2 B2375313 7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane CAS No. 1705512-09-9

7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2375313
CAS No.: 1705512-09-9
M. Wt: 367.45
InChI Key: XNIIPBCJJQGEMY-UHFFFAOYSA-N
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Description

7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound features a trifluoropropyl group and an o-tolyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

    Introduction of the o-Tolyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Trifluoropropyl Group: This could be done through nucleophilic substitution reactions using trifluoropropyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring and the trifluoropropyl group may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of Lewis acids (e.g., AlCl3) for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7-(o-Tolyl)-1,4-thiazepane: Lacks the trifluoropropyl group, which might affect its chemical reactivity and biological activity.

    4-((3,3,3-Trifluoropropyl)sulfonyl)-1,4-thiazepane: Lacks the o-tolyl group, which might influence its physical properties and applications.

Uniqueness

The presence of both the o-tolyl and trifluoropropyl groups in 7-(o-Tolyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane may confer unique properties, such as increased lipophilicity or enhanced biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

7-(2-methylphenyl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2S2/c1-12-4-2-3-5-13(12)14-6-8-19(9-10-22-14)23(20,21)11-7-15(16,17)18/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIPBCJJQGEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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